Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester
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Overview
Description
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used as key structural fragments in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester typically involves the condensation of pyrrole with pyrimidine derivatives. One common method includes the use of the Dimroth rearrangement, which involves the isomerization of heterocycles through the relocation of heteroatoms within the rings . This rearrangement can be catalyzed by acids, bases, or heat, and is influenced by factors such as the degree of aza-substitution, pH of the reaction medium, and the presence of electron-withdrawing groups .
Industrial Production Methods
Industrial production methods for this compound often involve solvent-free conditions to enhance efficiency and reduce environmental impact. For example, a novel method developed by the group of Mansoor involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, specific pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a key structural fragment in the development of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the inhibition of disease progression . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrrolo[1,2-a]pyrimidine-6-carboxylic acid ethyl ester include:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and are also used in the development of pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyrimidine derivatives: These compounds are known for their antiviral and anticancer properties and are structurally related to pyrrolo[1,2-a]pyrimidine.
Uniqueness
This compound is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to participate in various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the fields of chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
ethyl pyrrolo[1,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-5-9-11-6-3-7-12(8)9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAFMNAQTWWGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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